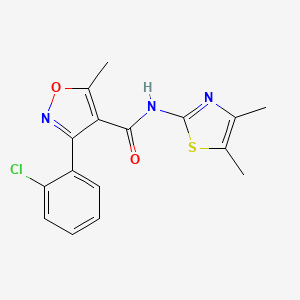![molecular formula C20H23N5O2 B10895663 N~1~-[4-(Aminocarbonyl)phenyl]-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide](/img/structure/B10895663.png)
N~1~-[4-(Aminocarbonyl)phenyl]-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-(Aminocarbonyl)phenyl]-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide is a complex organic compound that features a unique combination of functional groups, including an adamantane core, a triazole ring, and an aminocarbonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(Aminocarbonyl)phenyl]-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide typically involves multiple steps One common approach is to start with the adamantane core, which is functionalized to introduce the carboxamide group The triazole ring can be introduced through a cycloaddition reaction, often using click chemistry techniques
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at scale.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(Aminocarbonyl)phenyl]-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring and the adamantane core can be oxidized under specific conditions.
Reduction: The aminocarbonyl group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring and adamantane core.
Reduction: Amine derivatives of the aminocarbonyl group.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N~1~-[4-(Aminocarbonyl)phenyl]-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N1-[4-(Aminocarbonyl)phenyl]-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the aminocarbonyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N~1~-[4-(Aminocarbonyl)phenyl]-3-(1H-1,2,3-triazol-1-YL)-1-adamantanecarboxamide: Similar structure but with a different triazole ring.
N~1~-[4-(Aminocarbonyl)phenyl]-3-(1H-imidazol-1-YL)-1-adamantanecarboxamide: Contains an imidazole ring instead of a triazole ring.
N~1~-[4-(Aminocarbonyl)phenyl]-3-(1H-pyrazol-1-YL)-1-adamantanecarboxamide: Features a pyrazole ring.
Uniqueness
N~1~-[4-(Aminocarbonyl)phenyl]-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide is unique due to the presence of the 1,2,4-triazole ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C20H23N5O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C20H23N5O2/c21-17(26)15-1-3-16(4-2-15)24-18(27)19-6-13-5-14(7-19)9-20(8-13,10-19)25-12-22-11-23-25/h1-4,11-14H,5-10H2,(H2,21,26)(H,24,27) |
InChI Key |
NLJKFFNXDDVSGI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)NC5=CC=C(C=C5)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(diethylamino)propyl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10895582.png)

![4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10895600.png)
![Methyl 2-({[3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate](/img/structure/B10895608.png)
![N-(2-chloro-5-nitrophenyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10895618.png)
![Methyl 2-[3-(naphthalen-2-ylsulfonyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B10895634.png)
![(1E)-N-hydroxy-1-[4-(propan-2-yl)phenyl]ethanimine](/img/structure/B10895635.png)
![2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-cyclohexylideneacetohydrazide](/img/structure/B10895640.png)
![N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10895653.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B10895656.png)
![2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10895667.png)
![N'-[(1E)-1-(3,4-dimethylphenyl)ethylidene]naphthalene-1-carbohydrazide](/img/structure/B10895670.png)
![2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10895672.png)
![6-tert-butyl-2-[({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10895677.png)
